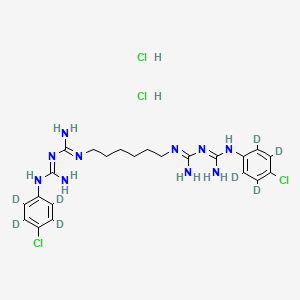

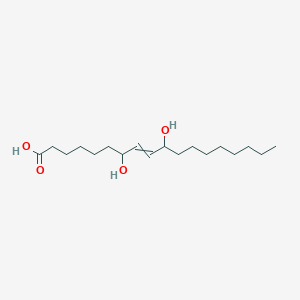

![molecular formula C83H88Cl2N8O29 B3025814 (1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid CAS No. 110882-85-4](/img/structure/B3025814.png)

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Parvodicin C2 is a glycopeptide antibiotic originally isolated from A. parvosata and a component of parvodicin complex. It is also a component of the A40926 antibiotic complex, which has been used as a precursor in the synthesis of the antibiotic dalbavancin. Parvodicin C2 is active against methicillin-sensitive strains of S. aureus, S. epidermidis, and S. saprophyticus (MICs = 0.4-12.5 μg/ml), as well as methicillin-resistant strains of S. aureus, S. hemolyticus, and E. faecalis (MICs = 0.2-50 μg/ml).

Applications De Recherche Scientifique

- A-40926 exhibits strong antibacterial properties, making it effective against various gram-positive pathogens. Researchers have investigated its activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, among others .

- Understanding the biosynthesis of A-40926 provides valuable insights for drug development. The dbv gene cluster, consisting of 37 open reading frames, governs A-40926 biosynthesis in Nonomuraea gerenzanensis ATCC 39727 .

- Recent discoveries, such as the A50926 analogue (biosynthesized by a similar gene cluster), expand the family of glycopeptide antibiotics and offer potential for novel drug design .

- During A-40926 production, N. gerenzanensis needs to protect itself from the antibiotic to avoid self-destruction. Researchers study the self-resistance profile of A-40926 to enhance production efficiency .

- Researchers have engineered strains (e.g., lcu1) with specific genetic modifications to enhance A-40926 production. For instance, deleting the dbv23 gene and coexpressing dbv3 to dbv20 led to a 30.6% increase in A-40926 yield compared to the original strain .

Antibacterial Activity

Structural Insights and Biosynthesis

Self-Resistance Mechanisms

Genetic Manipulation and Strain Engineering

Medium Optimization

Mécanisme D'action

Target of Action

Antibiotic A-40926 B1, a glycopeptide antibiotic, primarily targets bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, which are crucial for the cross-linking process in peptidoglycan synthesis . This binding inhibits the transpeptidation reaction, essential for cell wall integrity and strength.

Mode of Action

Upon binding to its target, A-40926 B1 prevents the formation of peptidoglycan cross-links by sterically hindering the action of transpeptidase enzymes . This disruption leads to weakened cell walls, making bacteria susceptible to osmotic pressure and ultimately causing cell lysis and death.

Biochemical Pathways

The inhibition of peptidoglycan synthesis affects several downstream pathways. The bacterial cell wall is vital for maintaining cell shape and protecting against environmental stress. Disruption in its synthesis triggers a cascade of stress responses, including the activation of autolytic enzymes that further degrade the cell wall . This results in a loss of cell integrity and bacterial death.

Pharmacokinetics

The pharmacokinetics of A-40926 B1 involve its absorption, distribution, metabolism, and excretion (ADME) properties. This antibiotic is typically administered intravenously due to poor oral bioavailability. It exhibits a high affinity for plasma proteins, leading to extensive distribution in body tissues . Metabolism primarily occurs in the liver, and the compound is excreted mainly through the kidneys. The half-life of A-40926 B1 allows for sustained therapeutic levels with appropriate dosing intervals.

Result of Action

At the molecular level, A-40926 B1’s action results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis due to the inability to maintain structural integrity . Clinically, this translates to the effective treatment of infections caused by Gram-positive bacteria, including multi-drug resistant strains.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of A-40926 B1. Optimal activity is observed in environments that mimic physiological conditions. Extreme ph levels or high temperatures can reduce its stability and effectiveness . Additionally, the presence of divalent cations like calcium and magnesium can affect its binding affinity and, consequently, its antibacterial activity.

: Springer

Propriétés

IUPAC Name |

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59+,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGYVEMZPBHISV-JUHFLDCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H88Cl2N8O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1732.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((1-oxododecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

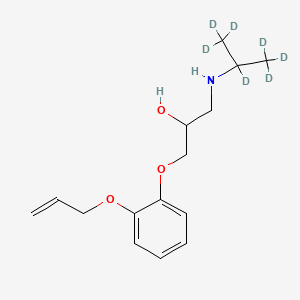

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

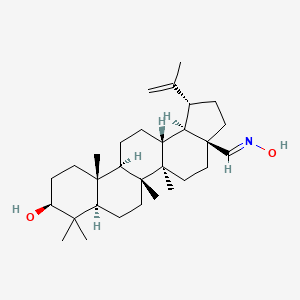

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

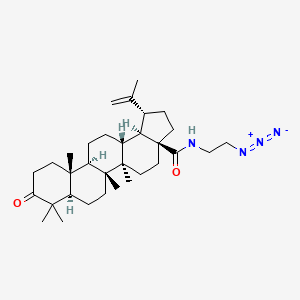

![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)